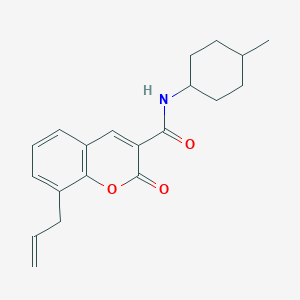![molecular formula C25H18N4O B6105240 3-[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B6105240.png)
3-[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide, also known as BPCA, is a compound that has been of great interest in scientific research due to its potential applications in various fields. BPCA is a pyrazole-based molecule that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 3-[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. The pyrazole moiety of this compound acts as a hydrogen bond acceptor, while the cyanoacrylamide group acts as a hydrogen bond donor, allowing for the formation of a stable complex with the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of melanin synthesis, the reduction of oxidative stress, and the improvement of cognitive function. It has also been shown to exhibit anticancer activity, making it a potential candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide is its ease of synthesis, allowing for the production of large quantities of the compound for research purposes. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide, including the development of new drugs for the treatment of various diseases, the exploration of its potential applications in materials science, and the investigation of its potential as a diagnostic tool for various diseases. Additionally, further studies on the mechanism of action of this compound and its effects on various enzymes and biological systems are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 3-[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has been achieved through various methods, including the reaction of 1-phenyl-3-(4-biphenylyl)-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by a Knoevenagel condensation to yield this compound in good yields.
Scientific Research Applications
3-[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
(Z)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O/c26-16-21(25(27)30)15-22-17-29(23-9-5-2-6-10-23)28-24(22)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-15,17H,(H2,27,30)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQITDQHOWFGHY-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=C(/C#N)\C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6105170.png)
![2-(hydroxyimino)-3-[(4-nitrobenzoyl)hydrazono]-N-phenylbutanamide](/img/structure/B6105175.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B6105188.png)
![4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B6105195.png)

![7-(2-chloro-3-methylbenzoyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6105206.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6105212.png)

![N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6105222.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6105229.png)
![2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B6105230.png)
![7-(3-chlorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6105244.png)
![2-{1-cyclohexyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6105250.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6105262.png)